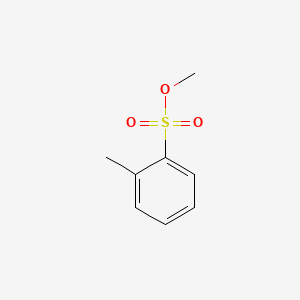

Methyl 2-methylbenzenesulfonate

CAS No.: 23373-38-8

Cat. No.: VC3906513

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23373-38-8 |

|---|---|

| Molecular Formula | C8H10O3S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | methyl 2-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 |

| Standard InChI Key | AXCVRQKOVCRCIX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1S(=O)(=O)OC |

| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Methyl 2-methylbenzenesulfonate has the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol. Its IUPAC name is methyl 2-methylbenzenesulfonate, reflecting the sulfonate ester group (-SO₃CH₃) and the methyl substituent at the ortho position on the benzene ring . Key structural features include:

-

Bonding: 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond, and 6 aromatic bonds).

-

Stereochemistry: Planar aromatic ring with steric effects from the ortho-methyl group influencing reactivity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 280°C | |

| Density | 1.27 g/cm³ | |

| Solubility | Miscible with chloroform, methanol | |

| Refractive Index | 1.5165 |

The ortho-methyl group enhances hydrophobicity compared to unsubstituted benzenesulfonates, impacting its solubility and reactivity.

Synthesis and Production Methods

Laboratory Synthesis

Methyl 2-methylbenzenesulfonate is typically synthesized via esterification of 2-methylbenzenesulfonic acid with methanol under acidic conditions:

A patent by Liming Wang et al. describes an optimized method using sodium methoxide and benzene sulfonyl chloride, achieving yields >90% under mild conditions (25–35°C) .

Industrial Production

Industrial-scale production employs continuous reactors with sulfuric acid catalysis, followed by distillation for purification. Key parameters include:

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The sulfonate group acts as a leaving group, enabling methylation reactions:

This reactivity is exploited in alkylation reactions for synthesizing pharmaceuticals .

Hydrolysis

Under acidic or basic conditions, hydrolysis yields 2-methylbenzenesulfonic acid and methanol:

The reaction is pH-dependent, with faster kinetics in alkaline media.

Applications in Scientific Research

Methylation Agent

Methyl 2-methylbenzenesulfonate is widely used for C-methylation in organic synthesis:

-

Pharmaceuticals: Production of anticoagulants (e.g., clopidogrel intermediates) .

-

Polymer Chemistry: Synthesis of imine ligands for ethylene polymerization catalysts.

Polymer Synthesis

In plasma polymerization, it forms cation-exchange films with high permselectivity (K⁺ transference number = 0.99) and low electrical resistance (0.04 Ω·cm²).

Biological Activity and Toxicity

Genotoxicity

Methyl 2-methylbenzenesulfonate exhibits genotoxic effects in bacterial (Ames test) and mammalian cell systems (micronucleus assay) . The mechanism involves DNA alkylation, leading to base-pair mismatches .

Acute Toxicity

| Parameter | Value (Rodent Studies) | Source |

|---|---|---|

| LD₅₀ (Oral) | 320 mg/kg | |

| Skin Irritation | Severe burns | |

| Hepatotoxicity | Impaired liver function |

Comparative Analysis with Related Sulfonates

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| Methyl benzenesulfonate | No methyl substituent | Lower steric hindrance | Dye synthesis |

| Methyl p-toluenesulfonate | Para-methyl group | Higher thermal stability | Catalysis |

The ortho-methyl group in methyl 2-methylbenzenesulfonate reduces nucleophilic attack rates compared to para-substituted analogs.

Industrial and Pharmaceutical Relevance

Drug Intermediates

A patented method uses methyl 2-methylbenzenesulfonate to synthesize 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, a precursor to the antiplatelet drug clopidogrel . Key advantages include:

Surfactants and Dyes

Derivatives are employed in anionic surfactants and azo dyes, leveraging the sulfonate group's water solubility.

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Eye Damage | H319 | Use face shields |

| Respiratory Irritation | H335 | Ensure ventilation |

Recent Advances and Future Directions

Recent studies focus on green synthesis methods, such as enzyme-catalyzed esterification, to reduce environmental impact . Additionally, computational models (e.g., DFT) are being used to predict reactivity and optimize reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume